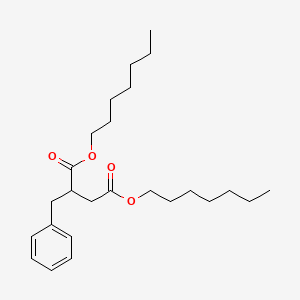![molecular formula C15H16N4O4S B14721981 N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide CAS No. 6289-98-1](/img/structure/B14721981.png)
N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide is an organic compound that features a complex structure with both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 4-dimethylaminobenzaldehyde with 4-nitrobenzenesulfonamide under acidic or basic conditions to form the Schiff base.
Purification: The resulting product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The Schiff base can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Electrophilic Substitution: Halogens, nitrating agents, sulfonating agents.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-Amino-N-[(4-dimethylaminophenyl)methylideneamino]benzenesulfonamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4-Dimethylaminobenzaldehyde and 4-nitrobenzenesulfonamide.
Scientific Research Applications
N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in cellular processes.
Pathways Involved: The compound can inhibit or activate specific pathways by binding to its targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide
- **N-[(4-Dimethylaminophenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
- **N-[(4-Dimethylaminophenyl)methylideneamino]-2-[[(4-dimethylaminophenyl)methylideneamino]carbamoylmethylsulfanyl]acetamide
Uniqueness
N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide is unique due to its combination of a nitro group and a sulfonamide group, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific electronic characteristics and reactivity.
Properties
CAS No. |
6289-98-1 |
|---|---|
Molecular Formula |
C15H16N4O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methylideneamino]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C15H16N4O4S/c1-18(2)13-5-3-12(4-6-13)11-16-17-24(22,23)15-9-7-14(8-10-15)19(20)21/h3-11,17H,1-2H3 |
InChI Key |
FUYAFPMYOGQEIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


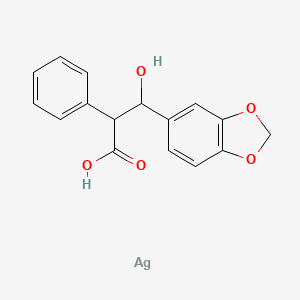

![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)

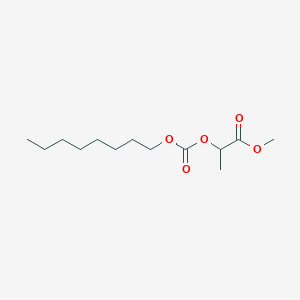
silane](/img/structure/B14721922.png)
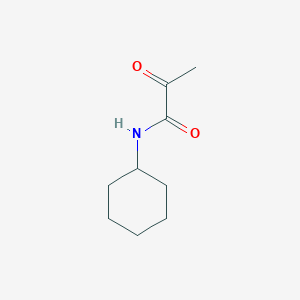
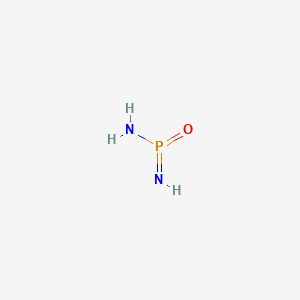
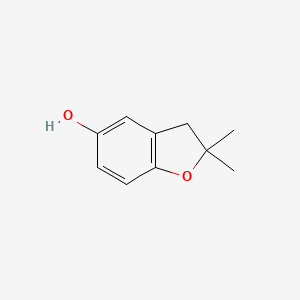
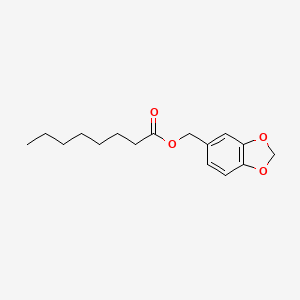
![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)
